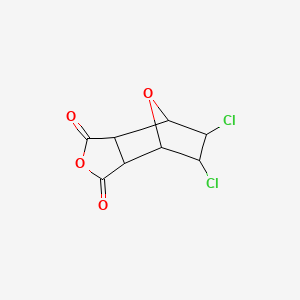
1-Boc-6,6-difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE is a complex organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms The compound also features a tert-butyl group, two fluorine atoms, a nitrobenzenesulfonyl group, and a carboxylate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps may include:
- Formation of the diazepane ring through cyclization reactions.
- Introduction of the tert-butyl group via alkylation reactions.
- Incorporation of the difluoro groups through fluorination reactions.
- Attachment of the nitrobenzenesulfonyl group via sulfonylation reactions.
- Formation of the carboxylate group through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with high selectivity and purity.
化学反应分析
Types of Reactions
TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative, while substitution of the fluorine atoms may yield halogenated or functionalized derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving diazepane derivatives.
Medicine: As a potential drug candidate for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of these targets, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds to TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE may include other diazepane derivatives with different substituents. Examples include:
6,6-Difluoro-4-(2-nitrobenzenesulfonyl)-1,4-diazepane-1-carboxylate: Without the tert-butyl group.
Tert-butyl 6,6-difluoro-1,4-diazepane-1-carboxylate: Without the nitrobenzenesulfonyl group.
Uniqueness
The uniqueness of TERT-BUTYL 6,6-DIFLUORO-4-(2-NITROBENZENESULFONYL)-1,4-DIAZEPANE-1-CARBOXYLATE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds
属性
分子式 |
C16H21F2N3O6S |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
tert-butyl 6,6-difluoro-4-(2-nitrophenyl)sulfonyl-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C16H21F2N3O6S/c1-15(2,3)27-14(22)19-8-9-20(11-16(17,18)10-19)28(25,26)13-7-5-4-6-12(13)21(23)24/h4-7H,8-11H2,1-3H3 |
InChI 键 |
YTQWZKWBZQKXPR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCN(CC(C1)(F)F)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


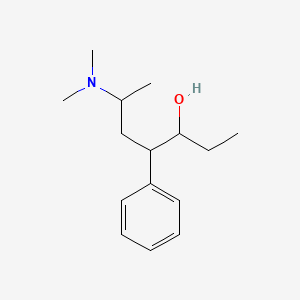
![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methyl acetate](/img/structure/B14016311.png)

![2-[Bis(3,5-dibromo-4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14016325.png)
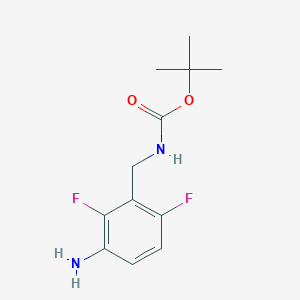
![4-[(E)-(2-chlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14016331.png)
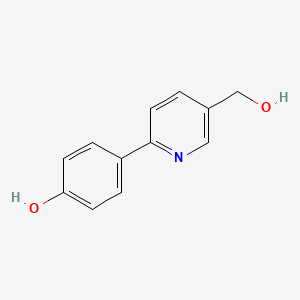
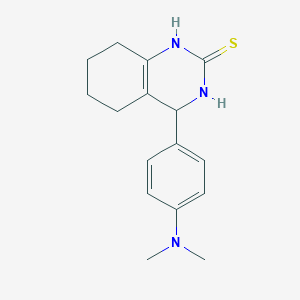
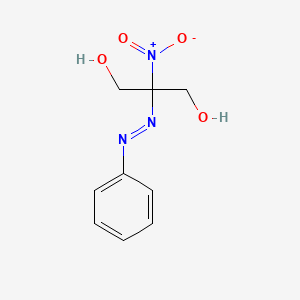
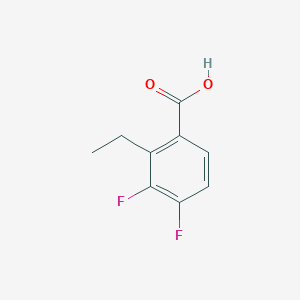
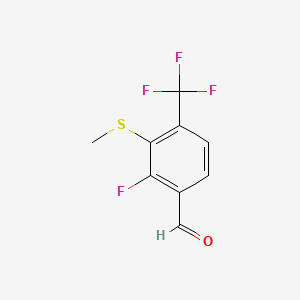
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)
